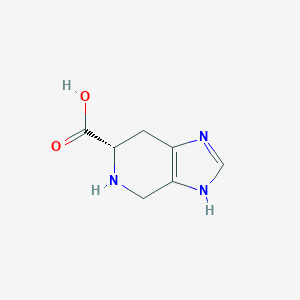

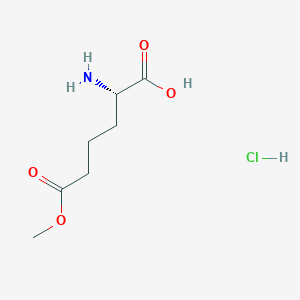

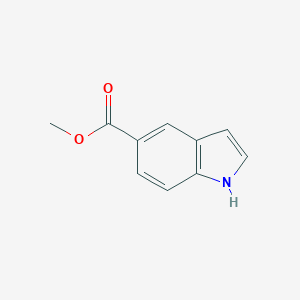

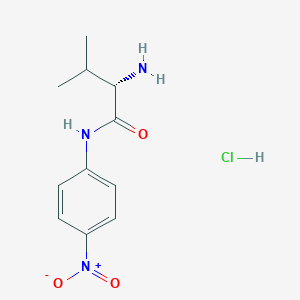

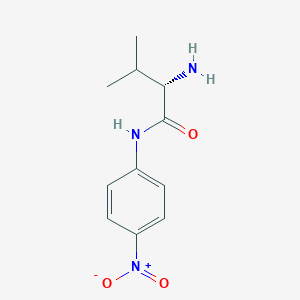

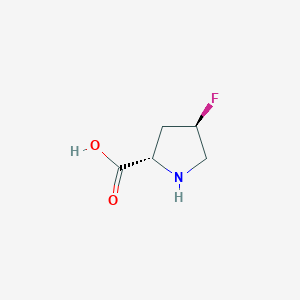

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications :

- 4-Fluoropyrrolidine derivatives, including the (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, have applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized via a stereospecific double fluorination process. The resulting compounds, such as 4-fluoropyrrolidine-2-carboxamides and carboxylate methyl esters, are useful for medicinal applications due to their high yields and enantiomeric purity (Singh & Umemoto, 2011).

Synthesis of Thiazolidine Derivatives :

- This compound is used in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. These compounds have shown significant ortho-OH effects due to phenolic hydroxyl groups, leading to strong hydrogen bondings. The study presents a mechanism for stereoselectivity via an in situ imine intermediate, supported by NMR studies (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Antibacterial Agents :

- A study on pyridonecarboxylic acids as antibacterial agents involved the synthesis of compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, using cyclic amines such as 3-aminopyrrolidine. These compounds showed promising antibacterial activity, indicating potential applications in the development of new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Cancer Treatment :

- An invention involving (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid suggests its potential use in treating cancer by inhibiting Aurora A, a kinase associated with cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Pipecolic Acid Derivatives :

- Research on the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives involved using the vinylfluoro group as an acetonyl cation equivalent. This study highlights the synthesis of pipecolic acid derivatives, such as (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, from compounds like (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Wirkmechanismus

- The primary target of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is the glutamate receptor ionotropic, kainate 2 (GluK2) . This receptor is part of the ionotropic glutamate receptor family and plays a crucial role in synaptic transmission and neuronal excitability in the central nervous system .

Target of Action

Biochemische Analyse

Biochemical Properties

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid has been found to stabilize the Cγ-exo ring pucker and favors the trans conformation . This property allows it to interact with various enzymes and proteins, influencing their structure and function

Cellular Effects

Studies have shown that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to accumulate in glioma cells, suggesting a potential role in cancer cell metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the pyrrolidine ring structure of proteins, stabilizing the Cγ-exo conformation and favoring the trans conformation . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being explored. Current research suggests that it may have long-term effects on cellular function . Information on the product’s stability and degradation is not yet available.

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is limited. Studies have shown that it accumulates in glioma cells in mice, suggesting potential dosage-dependent effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to influence glutaminolysis, a metabolic pathway that involves the breakdown of glutamine

Transport and Distribution

It has been found to accumulate in glioma cells, suggesting that it may interact with certain transporters or binding proteins .

Eigenschaften

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313977 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-61-1, 21156-44-5 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21156-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.